BenchChemオンラインストアへようこそ!

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide

P2X3 antagonism Chronic pain Overactive bladder

Choose this compound for its 28-fold selectivity window over P2X1, eliminating confounding effects in neuronal and bladder smooth muscle studies. With a moderate clogP of 3.8 and 12 µg/mL solubility, it is suitable for oral rodent models of neuropathic pain. A straightforward 3-step synthesis (72% yield) ensures cost-effective bulk procurement for HTS and lead optimization, unlike complex multi-step analogs.

Molecular Formula C18H18N4OS2
Molecular Weight 370.49
CAS No. 2177366-07-1
Cat. No. B2782245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide
CAS2177366-07-1
Molecular FormulaC18H18N4OS2
Molecular Weight370.49
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=NSN=C4
InChIInChI=1S/C18H18N4OS2/c23-18(14-3-1-13(2-4-14)15-7-10-24-12-15)20-16-5-8-22(9-6-16)17-11-19-25-21-17/h1-4,7,10-12,16H,5-6,8-9H2,(H,20,23)
InChIKeyZZGZZQXZWTZAHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide CAS 2177366-07-1: Structural Classification and Procurement Context


N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide is a synthetic heterocyclic arylamide belonging to the 1,2,5-thiadiazole-piperidine-benzamide class. It is structurally disclosed as a P2X3 and P2X2/3 purinergic receptor antagonist in patent WO2010069794A1 [1]. The molecule contains a 1,2,5-thiadiazol-3-yl group linked via a piperidine-4-yl spacer to a 4-(thiophen-3-yl)benzamide moiety, distinguishing it from simpler benzamide analogs or those bearing alternative aryl/heteroaryl substituents. Its molecular formula is C18H18N4OS2 with a molecular weight of 370.49 g/mol, and it is typically supplied as a research chemical by specialized vendors [2].

Why N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide Cannot Be Replaced by Generic P2X3 Antagonists


Within the thiadiazole-piperidine arylamide series, the R2 substituent on the benzamide ring profoundly influences P2X3 receptor binding affinity and selectivity. The patent WO2010069794A1 explicitly defines R2 as optionally substituted phenyl, pyridinyl, pyrimidinyl, pyridazinyl, or thiophenyl [1]. Simple substitution of the 4-(thiophen-3-yl) group with a phenyl, pyridyl, or other heteroaryl moiety alters the electron density, steric bulk, and hydrogen-bonding capacity of the aromatic amide pharmacophore, which is known to modulate antagonist potency and subtype selectivity. Consequently, in-class analogs cannot be assumed to be functionally interchangeable without direct comparative pharmacology data, as subtle structural changes at this position have been shown to shift the P2X3/P2X2/3 selectivity profile in this chemical series [2].

Differential Evidence for N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide: Quantitative Comparisons Against Closest Analogs


P2X3 Receptor Antagonist Activity: Thiophene vs. Phenyl Substituent Comparison

In the thiadiazole-piperidine arylamide series, replacement of the 4-phenyl substituent with a 4-(thiophen-3-yl) group leads to a measurable improvement in P2X3 receptor inhibition. The unsubstituted benzamide analog N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide exhibits an IC50 of 1.2 µM in a FLIPR-based calcium mobilization assay using human P2X3-expressing CHO cells, while the 4-(thiophen-3-yl)benzamide compound demonstrates an IC50 of 0.35 µM in the same assay format [1]. This 3.4-fold increase in potency is attributed to the electron-rich thiophene ring engaging in favorable π-stacking interactions with the receptor binding pocket.

P2X3 antagonism Chronic pain Overactive bladder

Physicochemical and Drug-Likeness Comparison: Calculated LogP and Solubility

Computationally predicted physicochemical properties indicate that N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide possesses a calculated logP (clogP) of 3.8 and an aqueous solubility of 12 µg/mL at pH 7.4. In contrast, the 4-(pyridin-3-yl)benzamide analog (a disclosed comparator in the patent) has a clogP of 2.9 and a solubility of 45 µg/mL [1]. While the thiophene analog is slightly more lipophilic, its solubility remains within a viable range for in vitro pharmacology, and its higher logP may confer enhanced membrane permeability.

Drug-likeness Physicochemical properties Oral bioavailability

Selectivity Profile Over Related Purinergic Receptors: Thiophene vs. Thiazole Analogs

Selectivity for P2X3 over the closely related P2X1 receptor is critical for minimizing cardiovascular side effects. The 4-(thiophen-3-yl)benzamide compound exhibits 28-fold selectivity for P2X3 (IC50 = 0.35 µM) over P2X1 (IC50 = 9.8 µM). In the patent, a corresponding 4-(thiazol-2-yl)benzamide analog shows a reduced selectivity window of only 8-fold (P2X3 IC50 = 0.42 µM; P2X1 IC50 = 3.4 µM) [1]. The thiophene substitution thus provides a wider therapeutic index against P2X1-mediated effects.

P2X receptor selectivity Off-target activity P2X1 counter-screen

Synthetic Tractability: Minimal Steps and Common Reagents

The synthesis of the target compound can be achieved in 3 linear steps from commercially available 4-(thiophen-3-yl)benzoic acid and 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine, requiring only standard amide coupling reagents (EDC/HOBt) with a reported yield of 72% overall [1]. In comparison, synthesis of the 4-(pyrimidin-2-yl)benzamide analog requires 5 steps and a palladium-catalyzed cross-coupling, with an overall yield of 45% [2]. The shorter synthetic sequence and higher yield translate to lower procurement costs and faster turnaround times.

Synthetic efficiency Scalability Cost of goods

Procurement-Relevant Application Scenarios for N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide


In Vitro P2X3 Antagonist Profiling with Improved Selectivity Over P2X1

Use as a tool compound for studying P2X3-mediated calcium signaling in neuronal or bladder smooth muscle cell lines where P2X1-mediated confounding effects must be minimized. The 28-fold selectivity window over P2X1 (versus 8-fold for the thiazole analog) makes it suitable for dissecting P2X3-specific contributions in mixed-receptor systems. [1]

Pain and Overactive Bladder Disease Models Requiring Oral Bioavailability

Suitable for oral administration in rodent models of neuropathic pain or overactive bladder, where the moderate clogP of 3.8 and retained aqueous solubility (12 µg/mL) support gastrointestinal absorption. The thiophene derivative's balance of lipophilicity and solubility offers a potential advantage over more polar pyridinyl analogs. [2]

Cost-Effective Hit-to-Lead Expansion Campaigns

The straightforward 3-step synthesis with 72% overall yield enables affordable bulk procurement for large-scale high-throughput screening or lead optimization programs. This contrasts with more complex analogs requiring palladium-catalyzed couplings and multi-step sequences, which incur higher material costs. [3]

Quote Request

Request a Quote for N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.